molecular formula C13H16N2O2S B11123452 N-(4-tert-butyl-1,3-thiazol-2-yl)-2-methylfuran-3-carboxamide

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-methylfuran-3-carboxamide

Cat. No.: B11123452
M. Wt: 264.35 g/mol
InChI Key: WYRPOAIGBWGGGF-UHFFFAOYSA-N
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Description

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-methylfuran-3-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a furan ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-methylfuran-3-carboxamide typically involves the reaction of 4-tert-butyl-1,3-thiazole-2-amine with 2-methylfuran-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The thiazole and furan rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole or furan derivatives.

Scientific Research Applications

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-methylfuran-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-methylfuran-3-carboxamide is unique due to the combination of the thiazole and furan rings with a carboxamide group. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-methylfuran-3-carboxamide

InChI

InChI=1S/C13H16N2O2S/c1-8-9(5-6-17-8)11(16)15-12-14-10(7-18-12)13(2,3)4/h5-7H,1-4H3,(H,14,15,16)

InChI Key

WYRPOAIGBWGGGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=NC(=CS2)C(C)(C)C

Origin of Product

United States

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